5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the intermediate 3-methoxyphenol, which is then reacted with formaldehyde to form 3-methoxyphenoxymethyl alcohol. This intermediate is further reacted with phenethylamine to produce the corresponding phenethyl derivative. The final step involves the cyclization of this intermediate with thiourea under acidic conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. It also interacts with cellular receptors, leading to the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Phenethyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxyphenoxy group, resulting in different biological activities.
5-((3-Hydroxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and solubility.
5-((3-Chlorophenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness
The presence of the methoxyphenoxy group in 5-((3-Methoxyphenoxy)methyl)-4-phenethyl-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O2S/c1-22-15-8-5-9-16(12-15)23-13-17-19-20-18(24)21(17)11-10-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,20,24) |
InChI Key |
OISJERCELVUCLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NNC(=S)N2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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